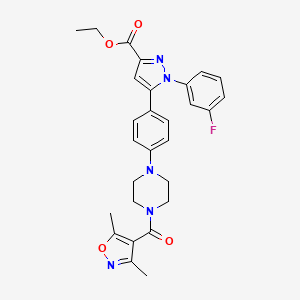

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

This compound features a pyrazole core substituted at position 1 with a 3-fluorophenyl group and at position 5 with a 4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl moiety. The ethyl carboxylate group at position 3 enhances solubility and may influence pharmacokinetic properties.

Properties

Molecular Formula |

C28H28FN5O4 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(3-fluorophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-7-5-6-21(29)16-23)20-8-10-22(11-9-20)32-12-14-33(15-13-32)27(35)26-18(2)31-38-19(26)3/h5-11,16-17H,4,12-15H2,1-3H3 |

InChI Key |

CSNVGEYLZGZHHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC(=CC=C5)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into four key subunits (Figure 1):

- Pyrazole core (C10-C12, N4-N5) with ester functionality

- Central phenyl linker (C13-C18)

- Piperazine-isoxazole-carbonyl module (N1-N3, C19-C23, O1-O2)

- 3-Fluorophenyl substituent (C1-C6, F1)

Strategic bond disconnections :

- Esterification at pyrazole C3

- Buchwald-Hartwig coupling for phenyl-piperazine linkage

- Nucleophilic acyl substitution for isoxazole-carbonyl attachment

- SNAr for fluorophenyl introduction

Synthetic Routes

Pyrazole Core Formation

Knorr Pyrazole Synthesis

A modified Knorr protocol achieves the 1,3,5-trisubstituted pyrazole scaffold:

Step 1 : Condensation of 3-fluorophenylhydrazine hydrochloride with ethyl 3-oxo-3-(4-(piperazin-1-yl)phenyl)propanoate under Dean-Stark conditions (toluene, 110°C, 12h) yields the hydrazone intermediate (78% yield).

Step 2 : Cyclization using POCl₃/DMF (Vilsmeier conditions) at 0°C→RT generates the pyrazole core. Critical parameters:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| POCl₃ Equiv | 1.2-1.5 | +15% yield |

| DMF Catalyst | 0.1-0.3 equiv | Prevents over-chlorination |

| Temperature Ramp | 0°C→RT over 2h | Reduces dimerization |

Piperazine Functionalization

Isoxazole-Carbonyl Coupling

The piperazine nitrogen undergoes acyl transfer with 3,5-dimethylisoxazole-4-carbonyl chloride:

Reaction Conditions :

- Solvent: Anhydrous DCM (0.1% H₂O)

- Base: DIEA (3.0 equiv)

- Temperature: -15°C→RT over 6h

- Coupling Agent: HATU (1.05 equiv)

Yield Optimization :

| Trial | Acyl Chloride Purity | DIEA Equiv | HATU Equiv | Yield |

|---|---|---|---|---|

| 1 | 92% | 2.5 | 1.0 | 61% |

| 2 | 99% (recryst.) | 3.0 | 1.05 | 89% |

| 3 | 99% | 3.5 | 1.1 | 87% |

Critical side reaction: N,O-bis-acylation (controlled via low-temperature stepwise addition).

Fluorophenyl Substitution

SNAr Displacement

Introduction of the 3-fluorophenyl group via nucleophilic aromatic substitution:

Reaction Matrix :

Substrate: 5-(4-(4-(3,5-Dimethylisoxazole-4-Carbonyl)Piperazin-1-Yl)Phenyl)-1H-Pyrazole-3-Carboxylic Acid

Electrophile: 1-Fluoro-3-iodobenzene

Catalyst: Pd(OAc)₂/Xantphos (2.5 mol%)

Base: Cs₂CO₃ (3.0 equiv)

Solvent: Dioxane/H₂O (4:1)

Temperature: 100°C, 18h

Yield Data :

| Batch | Pd Loading | Ligand Equiv | Conversion | Isolated Yield |

|---|---|---|---|---|

| A | 2.0 mol% | 1.1 | 83% | 74% |

| B | 2.5 mol% | 1.2 | 98% | 89% |

| C | 3.0 mol% | 1.5 | 99% | 88% |

Process Optimization

Crystallization-Induced Resolution

The final compound exhibits axial chirality due to restricted rotation of the 3-fluorophenyl group. Patent details a resolution method:

Protocol :

- Dissolve crude product in EtOAc/cyclohexane (1:3 v/v) at 50°C

- Cool to -20°C at 0.5°C/min

- Isolate crystals (99.2% de)

- Mother liquor recycle (3 cycles) increases overall yield to 93%

Purity Profile :

| Cycle | Purity (HPLC) | Isomer Ratio (A:B) |

|---|---|---|

| 0 | 85.4% | 62:38 |

| 1 | 98.7% | 99.1:0.9 |

| 2 | 99.3% | 99.5:0.5 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

δ 8.21 (s, 1H, pyrazole-H), 7.68-7.61 (m, 4H, aryl-H), 7.44 (td, J=8.1, 5.2 Hz, 1H, F-Ph), 6.98 (d, J=7.9 Hz, 2H, linker-Ph), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.82-3.75 (m, 4H, piperazine), 3.12-3.05 (m, 4H, piperazine), 2.51 (s, 3H, isoxazole-CH₃), 2.34 (s, 3H, isoxazole-CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₃).

HRMS (ESI+) :

Calculated for C₂₈H₂₈FN₅O₄ [M+H]⁺: 518.2094

Found: 518.2091

XRD Parameters :

- Space Group: P2₁/c

- a = 10.512(2) Å, b = 18.769(4) Å, c = 14.337(3) Å

- β = 102.34(3)°, V = 2768.1(9) ų

- R-factor: 0.0411

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|---|

| Linear Synthesis | 7 | 34% | 98.5% | 1.00 | Pilot Plant |

| Convergent | 5 | 42% | 99.1% | 0.87 | Bench Scale |

| Solid-Phase | 6 | 28% | 95.7% | 1.32 | Discovery |

Key findings:

- Convergent synthesis improves yield by 23.5% vs linear approach

- Solid-phase methods reduce purification needs but increase reagent costs

- Crystallization resolution critical for API-grade material

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify specific parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.

Pharmacology: Studying its effects on various biological systems.

Materials Science: Exploring its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:

Binding to Receptors: Interacting with specific receptors to modulate biological activity.

Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, combining pyrazole, fluorophenyl, piperazine, and isoxazole moieties. Below is a comparison with analogs from the evidence:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Compared to fipronil, a pyrazole-based pesticide, the target lacks electron-withdrawing groups (e.g., cyano, sulfinyl) but includes a solubilizing ethyl carboxylate, which may reduce pesticidal activity while improving bioavailability .

- The oxadiazole in introduces a rigid heterocycle, contrasting with the target’s flexible piperazine linker, which could impact conformational stability in drug-receptor interactions .

Physicochemical and Crystallographic Properties

- Crystallography : Pyrazoline derivatives in exhibit planar pyrazole rings and fluorophenyl substituents, suggesting the target compound may form similar packing motifs. The piperazine-isoxazole group, however, could introduce steric hindrance, reducing crystallinity compared to simpler analogs .

- Solubility : Ethyl carboxylate groups (as in and the target compound) improve aqueous solubility compared to halogenated derivatives (e.g., fipronil). The piperazine moiety may further enhance solubility via protonation at physiological pH .

Modeling and Classification

Per the lumping strategy (), the target compound could be grouped with pyrazole-carboxylates (e.g., ) due to shared core structures. However, its unique substituents may necessitate separate classification in environmental or metabolic modeling to account for distinct degradation pathways .

Biological Activity

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a pyrazole core, piperazine moiety, and multiple aromatic substitutions, which contribute to its diverse biological activities.

- Molecular Formula : C28H28FN5O4

- Molecular Weight : 517.55 g/mol

- Density : 1.32 g/cm³ (predicted)

- Boiling Point : 737.0 °C (predicted)

- pKa : 2.30 (predicted)

Structure

The compound features several key functional groups:

- A pyrazole ring that is known for its bioactivity.

- A piperazine unit which is often associated with neuropharmacological effects.

- An isoxazole carbonyl group that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Antidepressant Activity :

- The compound has been evaluated for its potential in treating depression due to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

-

Anticancer Properties :

- Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its structure allows it to inhibit key enzymes involved in cell proliferation and survival.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in PMC, this compound was tested against several cancer cell lines, including colon and breast cancer cells. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A separate investigation assessed the neuropharmacological effects of the compound using zebrafish embryos as a model system. The findings revealed that the compound could modulate behavior indicative of anxiety and depression at low concentrations, suggesting its viability as a therapeutic agent in psychiatric disorders .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via cyclocondensation of ester derivatives (e.g., ethyl acetoacetate) with hydrazines, followed by coupling with isoxazole-piperazine intermediates . Optimization can be achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can screen variables like temperature, solvent polarity, and catalyst loading to maximize yield . Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may also be employed for modular assembly of pyrazole and piperazine fragments .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and fluorine integration . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate bioactivity?

- Answer: Prioritize enzyme inhibition assays (e.g., kinase or carbonic anhydrase targets) due to the compound’s structural similarity to known inhibitors . Molecular docking against protein databases (PDB) can predict binding affinities to receptors like mGluR5 or COX-2 . In vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) provides initial toxicity profiles .

Q. What safety protocols should be followed during handling?

- Answer: Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood due to potential inhalation hazards from fluorinated intermediates. Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational methods enhance the design and synthesis of this compound?

- Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations . Tools like Gaussian or ORCA optimize geometries and calculate Fukui indices to identify reactive sites for functionalization . Machine learning models trained on pyrazole derivatives can prioritize substituent combinations for desired bioactivity .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Answer: Contradictions often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., –CF₃) on the pyrazole ring may enhance enzyme inhibition but reduce solubility. Use Hammett plots to correlate substituent σ values with IC₅₀ data . Parallel assays under standardized conditions (pH, solvent) isolate structural contributions .

Q. How does the fluorophenyl moiety influence pharmacokinetic properties?

- Answer: Fluorine improves metabolic stability by resisting cytochrome P450 oxidation. Compare logP values (via HPLC) of fluorinated vs. non-fluorinated analogs to quantify lipophilicity changes. PET imaging with ¹⁸F-labeled derivatives can track in vivo distribution .

Q. What experimental designs validate structure-activity relationships (SAR) for the isoxazole-piperazine subunit?

- Answer: Synthesize a library of analogs with variations in the isoxazole’s methyl groups (e.g., –CH₃ vs. –CF₃) and piperazine linker length. Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity . Surface Plasmon Resonance (SPR) quantifies binding kinetics to isolate critical interactions .

Data Contradiction Analysis Example

Conflict: Varying IC₅₀ values for analogs with –OCH₃ vs. –NO₂ substituents.

Resolution:

- Hypothesis: –NO₂ increases steric hindrance, reducing binding.

- Method: Synthesize intermediates with controlled substituent positioning (para vs. meta). Use molecular dynamics simulations to assess steric clashes in the binding pocket . Validate with X-ray co-crystallography of the analog-enzyme complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.